Magnesium, chloro(2-methylpropyl)-

Catalog No.
S3317606
CAS No.
5674-02-2
M.F
C4H9ClMg
M. Wt
116.87 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Magnesium, chloro(2-methylpropyl)-

CAS Number

5674-02-2

Product Name

Magnesium, chloro(2-methylpropyl)-

IUPAC Name

magnesium;2-methanidylpropane;chloride

Molecular Formula

C4H9ClMg

Molecular Weight

116.87 g/mol

InChI

InChI=1S/C4H9.ClH.Mg/c1-4(2)3;;/h4H,1H2,2-3H3;1H;/q-1;;+2/p-1

InChI Key

YSMZEMQBSONIMJ-UHFFFAOYSA-M

SMILES

CC(C)[CH2-].[Mg+2].[Cl-]

Canonical SMILES

CC(C)[CH2-].[Mg+2].[Cl-]

Magnesium, chloro(2-methylpropyl)-, also known as isobutylmagnesium chloride, is an organometallic compound with the formula (CH₃)₂CHCH₂MgCl. It is a white, air-sensitive solid that is a strong base and a reactive Grignard reagent. Grignard reagents are a class of organometallic compounds widely used in organic synthesis for the formation of carbon-carbon bonds [].


Molecular Structure Analysis

The molecule consists of a central magnesium (Mg) atom bonded to a chlorine (Cl) atom and an isobutyl group [(CH₃)₂CHCH₂]. The Mg atom exhibits sp² hybridization with trigonal planar geometry. The carbon chain of the isobutyl group is bonded to the Mg through a carbon-magnesium (C-Mg) sigma bond, which is the key feature of a Grignard reagent. This C-Mg bond is polar covalent with a partial negative charge on the carbon due to the high electronegativity difference between Mg and C.


Chemical Reactions Analysis

Isobutylmagnesium chloride is a versatile reagent involved in numerous organic reactions. Here are some key examples:

  • Synthesis: Isobutylmagnesium chloride is typically synthesized by the reaction of metallic magnesium with 1-chlorobutane (n-butyl chloride) in an inert solvent like diethyl ether [].
Mg + (CH₃CH₂CH₂CH₂Cl) → (CH₃)₂CHCH₂MgCl  + CH₄
  • Carbon-Carbon Bond Formation: The primary application of isobutylmagnesium chloride is the formation of carbon-carbon bonds. It reacts with various carbonyl compounds (aldehydes, ketones, esters, etc.) to form new carbon-carbon bonds. For example, its reaction with formaldehyde (HCHO) produces iso-butanol (CH₃CHOHCH₂CH₃) [].
(CH₃)₂CHCH₂MgCl + HCHO → (CH₃)₃CH₂OH + MgClCl
  • Nucleophilic Addition Reactions: Isobutylmagnesium chloride acts as a nucleophile due to the negative charge density on the carbon bonded to Mg. It can participate in various nucleophilic addition reactions with unsaturated carbon-carbon bonds (alkenes, alkynes).

Physical And Chemical Properties Analysis

  • Melting point: Not readily available
  • Boiling point: Decomposes before boiling []
  • Solubility: Soluble in diethyl ether, tetrahydrofuran (THF), and other aprotic solvents. Insoluble in water due to the reactive nature of the Mg-Cl bond [].
  • Stability: Air and moisture sensitive. Decomposes in water and reacts vigorously with protic solvents like alcohols [].

GHS Hazard Statements

Aggregated GHS information provided by 65 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (41.54%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H260 (100%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

General Manufacturing Information

Magnesium, chloro(2-methylpropyl)-: INACTIVE

Dates

Modify: 2023-08-19

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